molecular formula C13H20BClN2O2 B1434235 (4-Chloro-3-((4-ethylpiperazin-1-yl)methyl)phenyl)boronic acid CAS No. 1704074-48-5

(4-Chloro-3-((4-ethylpiperazin-1-yl)methyl)phenyl)boronic acid

Cat. No.: B1434235
CAS No.: 1704074-48-5
M. Wt: 282.57 g/mol
InChI Key: OJCUGAAOAAKVAG-UHFFFAOYSA-N
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Description

(4-Chloro-3-((4-ethylpiperazin-1-yl)methyl)phenyl)boronic acid is a useful research compound. Its molecular formula is C13H20BClN2O2 and its molecular weight is 282.57 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of (4-Chloro-3-((4-ethylpiperazin-1-yl)methyl)phenyl)boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process, which is widely applied in organic synthesis .

Mode of Action

The compound interacts with its targets through two key processes: oxidative addition and transmetalation . In the oxidative addition, palladium is oxidized through its donation of electrons to form a new Pd–C bond with electrophilic organic groups . In the transmetalation process, nucleophilic organic groups are transferred from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction is the main biochemical pathway affected by this compound . This reaction allows for the formation of carbon–carbon bonds under mild and functional group tolerant conditions . The compound, being an organoboron reagent, plays a crucial role in this process .

Pharmacokinetics

As an organoboron compound, it is expected to have good stability and be readily prepared . Its ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability would need further investigation.

Result of Action

The result of the compound’s action is the formation of new carbon–carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This enables the synthesis of a wide range of organic compounds .

Action Environment

The action of this compound is influenced by various environmental factors. The Suzuki–Miyaura cross-coupling reaction, for instance, requires a metal catalyst and can be influenced by the presence of other functional groups . The stability and efficacy of the compound can also be affected by factors such as temperature, pH, and the presence of other chemicals .

Properties

IUPAC Name

[4-chloro-3-[(4-ethylpiperazin-1-yl)methyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20BClN2O2/c1-2-16-5-7-17(8-6-16)10-11-9-12(14(18)19)3-4-13(11)15/h3-4,9,18-19H,2,5-8,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJCUGAAOAAKVAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)Cl)CN2CCN(CC2)CC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20BClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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